

Characterization of 4'-Bromo-3'-fluoroacetanilide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4'-Bromo-3'-fluoroacetanilide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **4'-Bromo-3'-fluoroacetanilide**, a halogenated acetanilide derivative of interest in pharmaceutical and chemical research. This document outlines its physicochemical properties, detailed synthesis protocol, and predicted spectroscopic data. Additionally, it includes experimental workflows and a proposed signaling pathway related to the potential antimicrobial activity of halogenated anilines.

Physicochemical Properties

4'-Bromo-3'-fluoroacetanilide is a solid, white to off-white powder.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	351-30-4	[1]
Molecular Formula	C ₈ H ₇ BrFNO	[1]
Molecular Weight	232.05 g/mol	[1]
Melting Point	149-152 °C	[1]
Boiling Point (Predicted)	337.9 ± 32.0 °C	[1]
Density (Predicted)	1.623 ± 0.06 g/cm ³	[1]
pKa (Predicted)	13.46 ± 0.70	[1]

Synthesis of 4'-Bromo-3'-fluoroacetanilide

A common method for the synthesis of **4'-Bromo-3'-fluoroacetanilide** involves the acetylation of 3-fluoroaniline followed by bromination.

Experimental Protocol: Synthesis from 3-Fluoroaniline

This protocol outlines a general procedure for the synthesis of **4'-Bromo-3'-fluoroacetanilide**.

Materials:

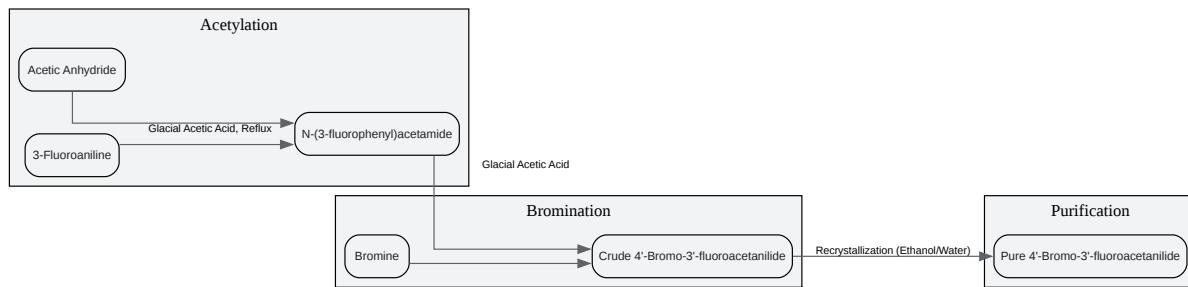
- 3-Fluoroaniline
- Acetic anhydride
- Glacial acetic acid
- Bromine
- Sodium bisulfite solution
- Ethanol
- Water

Procedure:

- Acetylation of 3-Fluoroaniline:
 - Dissolve 3-fluoroaniline in glacial acetic acid.
 - Slowly add acetic anhydride to the solution while stirring.
 - Heat the reaction mixture under reflux for a specified period to ensure complete acetylation to N-(3-fluorophenyl)acetamide.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
 - Filter the precipitate, wash with cold water, and dry to obtain N-(3-fluorophenyl)acetamide.
- Bromination of N-(3-fluorophenyl)acetamide:
 - Dissolve the synthesized N-(3-fluorophenyl)acetamide in glacial acetic acid.
 - Slowly add a solution of bromine in glacial acetic acid to the mixture, maintaining the temperature between 25-35°C.
 - Stir the reaction mixture at room temperature for 30 minutes.
 - Quench any residual bromine by adding a sodium bisulfite solution until the orange color disappears.
 - Pour the reaction mixture into water to precipitate the crude **4'-Bromo-3'-fluoroacetanilide**.
 - Filter the solid product, wash thoroughly with water, and dry.
- Purification:

- Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure **4'-Bromo-3'-fluoroacetanilide**.

Diagram: Synthesis Workflow

[Click to download full resolution via product page](#)Caption: A schematic overview of the synthesis of **4'-Bromo-3'-fluoroacetanilide**.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectra for **4'-Bromo-3'-fluoroacetanilide**, the following data is predicted based on its chemical structure and comparison with analogous compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of **4'-Bromo-3'-fluoroacetanilide** in DMSO-d₆ is expected to show the following signals:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.2	Singlet (broad)	1H	-NH
~7.8	Doublet of doublets	1H	Ar-H
~7.6	Doublet of doublets	1H	Ar-H
~7.5	Triplet	1H	Ar-H
~2.1	Singlet	3H	-COCH ₃

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is expected to display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Chemical Shift (ppm)	Assignment
~169	C=O
~158 (d, J ≈ 245 Hz)	C-F
~140	C-N
~133	C-Br
~125 (d)	Ar-CH
~118 (d)	Ar-CH
~110 (d)	Ar-CH
~24	-CH ₃

Predicted FT-IR Spectral Data

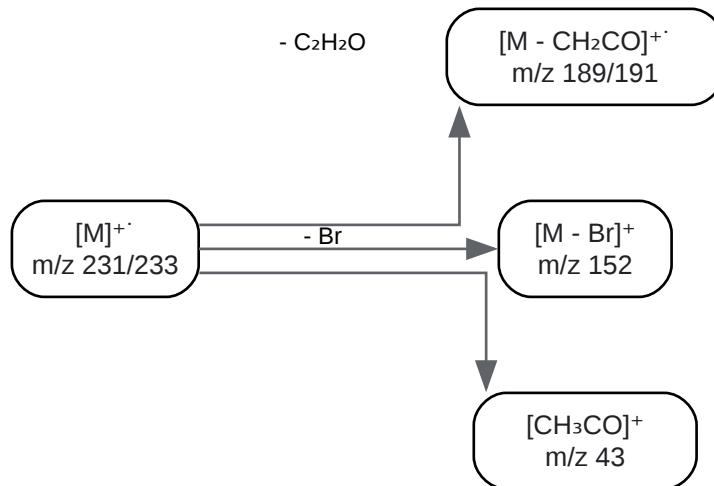
The FT-IR spectrum is anticipated to exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3300	N-H Stretch	Amide
~3100-3000	C-H Stretch	Aromatic
~1670	C=O Stretch (Amide I)	Amide
~1590	C=C Stretch	Aromatic
~1540	N-H Bend (Amide II)	Amide
~1250	C-N Stretch	Amide
~1050	C-F Stretch	Aryl fluoride
~600	C-Br Stretch	Aryl bromide

Mass Spectrometry Fragmentation

The mass spectrum of **4'-Bromo-3'-fluoroacetanilide** is expected to show a molecular ion peak $[M]^+$ at m/z 231 and 233 in an approximate 1:1 ratio, characteristic of the presence of a bromine atom. The fragmentation pattern would likely involve the initial loss of the acetyl group.

Diagram: Mass Spectrometry Fragmentation Workflow



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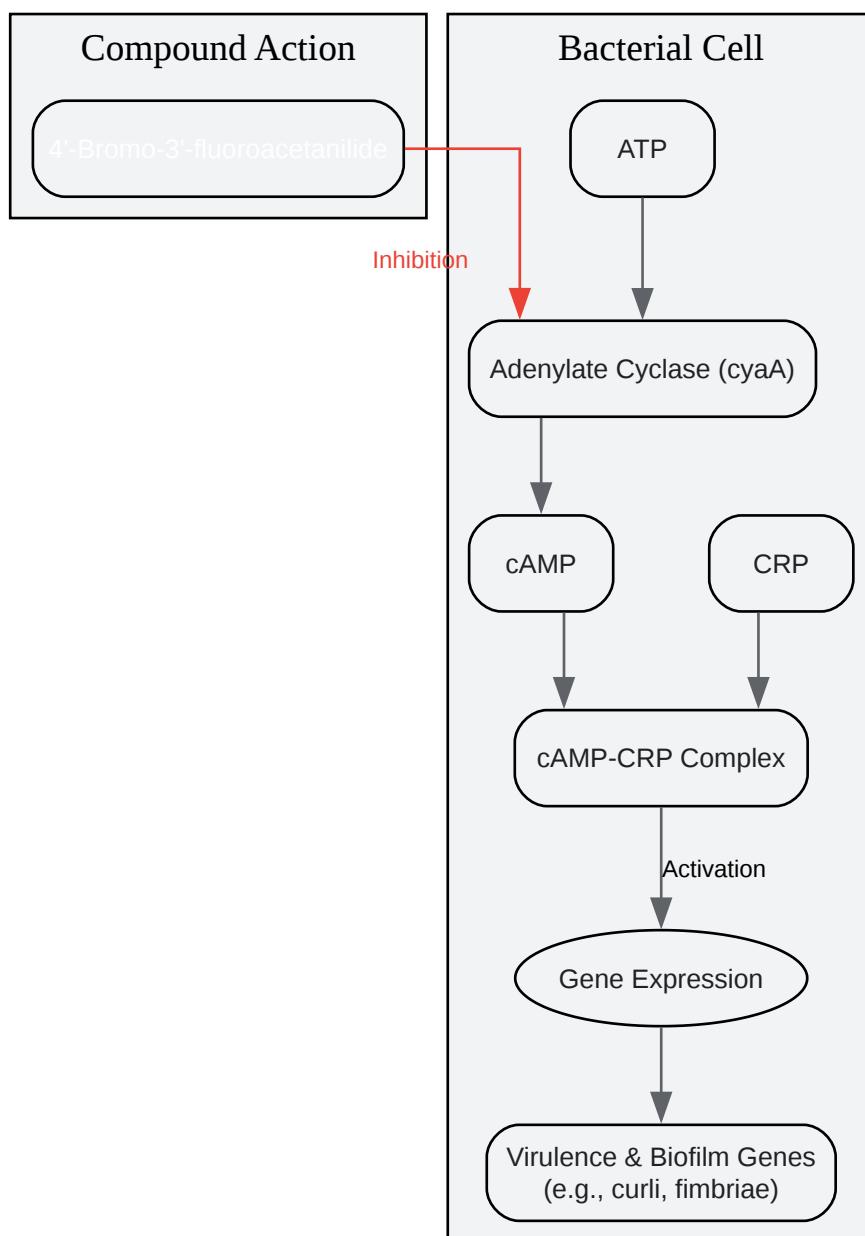
Caption: A simplified representation of the predicted mass fragmentation of the molecule.

Potential Biological Activity and Signaling Pathway

Halogenated anilines have been reported to exhibit antimicrobial and antibiofilm activities.[2][3][4] One proposed mechanism of action against bacteria like uropathogenic *Escherichia coli* (UPEC) is the inhibition of adenylate cyclase activity.[2][3] This enzyme is crucial for the production of cyclic AMP (cAMP), a key second messenger in bacterial signaling.

The inhibition of adenylate cyclase leads to a downregulation of the expression of virulence and biofilm-related genes.[2][3]

Diagram: Proposed Antimicrobial Signaling Pathway



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Caption: Proposed mechanism of antimicrobial action via adenylate cyclase inhibition.

This technical guide provides a foundational understanding of the characteristics of **4'-Bromo-3'-fluoroacetanilide**. Further experimental validation of the predicted spectroscopic data is recommended for a complete characterization of this compound.

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